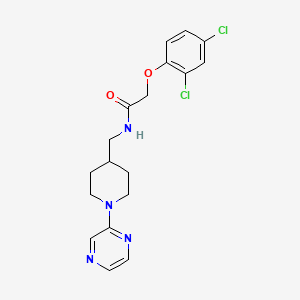

2-(2,4-dichlorophenoxy)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Cl2N4O2/c19-14-1-2-16(15(20)9-14)26-12-18(25)23-10-13-3-7-24(8-4-13)17-11-21-5-6-22-17/h1-2,5-6,9,11,13H,3-4,7-8,10,12H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMQUHQSYHOACQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:

Preparation of 2,4-dichlorophenol: This can be achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst.

Formation of 2-(2,4-dichlorophenoxy)acetic acid: This involves the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions.

Synthesis of the piperidine intermediate: The pyrazinyl-substituted piperidine can be synthesized through the reaction of pyrazine with piperidine in the presence of a suitable catalyst.

Coupling reaction: The final step involves the coupling of 2-(2,4-dichlorophenoxy)acetic acid with the piperidine intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in the nitrogen-containing substituents attached to the acetamide core. These modifications significantly influence physicochemical properties, target specificity, and biological activity.

Structural and Functional Variations

Table 1: Key Structural Analogs and Their Properties

Physicochemical Properties

- Melting Points : Fluorinated analogs in show melting points between 98–116°C, correlating with their crystalline stability. The target compound’s pyrazine ring may lower its melting point due to reduced symmetry .

- Solubility : Piperidine and pyrazine groups in the target compound likely enhance water solubility compared to purely aromatic analogs (e.g., bipyridine in BJ51497) .

Research Findings and Implications

- SAR Insights : The piperidine-pyrazine combination in the target compound offers a unique steric and electronic profile. Compared to pyridine (Compound 533), pyrazine’s additional nitrogen may facilitate hydrogen bonding with biological targets, improving selectivity .

- Therapeutic Potential: While the compound in targets KRAS, the absence of a disulfide group in the target compound may reduce off-target effects but necessitate further optimization for potency .

- Spectroscopic Data: Analogs in and show distinct ¹H/¹³C NMR shifts for dichlorophenoxy (δ 6.8–7.5 ppm) and acetamide (δ 2.1–2.5 ppm) groups, suggesting similar spectral patterns for the target compound .

Biological Activity

2-(2,4-dichlorophenoxy)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure combining a dichlorophenoxy group and a piperidine moiety with pyrazine, which may contribute to its diverse pharmacological properties.

Chemical Structure

The chemical formula for this compound is . The structure includes:

- Dichlorophenoxy group : Known for its herbicidal properties.

- Piperidine ring : Associated with various biological activities.

- Pyrazinyl substituent : Implicated in enhancing biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate pathways involved in:

- Antimicrobial activity : Preliminary studies suggest potential effects against various bacterial strains.

- Anticancer properties : Investigations indicate possible inhibition of cancer cell proliferation.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

-

Anticancer Activity :

- In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines, particularly breast and prostate cancer cells. The mechanism involved upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

-

Neuropharmacological Effects :

- Research on the effects of related compounds (like 2,4-Dichlorophenoxyacetic acid) on the central nervous system revealed alterations in neurotransmitter levels, which may be relevant for understanding the neuropharmacological profile of this compound.

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity |

|---|---|

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Herbicidal; affects cellular metabolism |

| 1-[2-(2,4-Dichlorophenoxy)ethyl]piperidine | Neuroactive; potential antidepressant effects |

| Other acetamides | Varying degrees of enzyme inhibition |

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-(2,4-dichlorophenoxy)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide to ensure high yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For example, substitution reactions involving chlorinated aromatic intermediates (e.g., 2,4-dichlorophenol) often proceed under alkaline conditions to activate nucleophilic sites . Condensation steps with piperidine derivatives may necessitate anhydrous solvents (e.g., DMF) and coupling agents like EDCI or HOBt to stabilize reactive intermediates . Post-synthesis purification via column chromatography or recrystallization is critical to remove unreacted starting materials and byproducts, with monitoring by TLC or HPLC .

Q. What analytical techniques are critical for confirming the structural integrity of the compound post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the connectivity of the pyrazine, piperidine, and dichlorophenoxy moieties . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and isotopic patterns, while IR spectroscopy validates functional groups like the amide carbonyl . Purity should be assessed via HPLC with UV detection (λ = 254 nm) .

Q. How should reaction conditions (solvent, temperature, catalysts) be tailored during the condensation step of the compound’s synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., acetonitrile or DMF) enhance nucleophilicity in condensation reactions. Catalytic bases like triethylamine or DMAP can accelerate amide bond formation . Temperature control (e.g., 0–5°C for acid chloride generation, followed by room-temperature stirring) minimizes side reactions such as hydrolysis .

Advanced Research Questions

Q. How can molecular modeling be integrated with biochemical assays to elucidate the binding mechanisms of the compound with its target receptors?

- Methodological Answer : Molecular docking (using software like AutoDock Vina) predicts binding poses of the compound within receptor active sites, guided by the pyrazine and dichlorophenoxy groups’ electronic profiles . Complementary surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (KD), while mutagenesis studies validate critical residues identified in silico . Discrepancies between computational and experimental data may arise from solvent effects or protein flexibility, necessitating iterative refinement .

Q. What strategies are effective in resolving contradictory bioactivity data across different in vitro studies involving this compound?

- Methodological Answer : Contradictions often stem from assay variability (e.g., cell line specificity, incubation time). Standardize protocols using reference compounds (e.g., positive/negative controls) and replicate experiments across independent labs . Meta-analyses of dose-response curves (IC₅₀/EC₅₀) and statistical tools (e.g., ANOVA with post-hoc tests) identify outliers. Cross-validate findings with orthogonal assays (e.g., fluorescence-based vs. luminescence readouts) .

Q. What in vivo experimental models are appropriate for evaluating the pharmacokinetic properties of this compound?

- Methodological Answer : Rodent models (rats/mice) are standard for assessing absorption, distribution, metabolism, and excretion (ADME). Intravenous/oral dosing followed by plasma sampling via LC-MS/MS quantifies bioavailability (F%) and half-life (t½) . Tissue distribution studies (e.g., brain penetration) require homogenization and extraction protocols validated for the compound’s solubility. For neuroactivity, zebrafish or murine behavioral models (e.g., forced swim test) correlate PK data with efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.